1-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine
Overview
Description
This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of this compound, like other piperazine derivatives, is characterized by a six-membered ring with two nitrogen atoms. The methoxyphenyl and difluoromethoxybenzyl groups are attached to the nitrogen atoms of the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(2-Methoxyphenyl)piperazine, are as follows: It has a molecular weight of 192.26, its form is solid, and it has a melting point of 35-40 °C (lit.) . It has a refractive index n20/D of 1.575 (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Mechanism of Action
While the specific mechanism of action for this compound is not available, piperazine, in general, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities, and thus, this compound could potentially have interesting applications in these fields .
Properties
IUPAC Name |
1-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F2N3O2/c1-30-22-10-8-20(9-11-22)28-13-15-29(16-14-28)21-6-4-12-27(18-21)17-19-5-2-3-7-23(19)31-24(25)26/h2-3,5,7-11,21,24H,4,6,12-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKZIFVJLLCSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=CC=CC=C4OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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